molecular formula C12H12IN B13753457 1-Methyl-3-phenylpyridinium iodide CAS No. 60684-91-5

1-Methyl-3-phenylpyridinium iodide

Cat. No.: B13753457
CAS No.: 60684-91-5
M. Wt: 297.13 g/mol
InChI Key: ADDNGPBYPGPFDX-UHFFFAOYSA-M
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Description

1-Methyl-3-phenylpyridinium iodide is a chemical compound with the molecular formula C12H12IN. It is a pyridinium salt, characterized by the presence of a methyl group at the nitrogen atom and a phenyl group at the third position of the pyridine ring. This compound is known for its unique properties and applications in various fields of scientific research.

Preparation Methods

The synthesis of 1-Methyl-3-phenylpyridinium iodide typically involves the reaction of 3-phenylpyridine with methyl iodide. The reaction is carried out in an organic solvent such as acetonitrile under reflux conditions for 24 hours . The product is then purified through recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

1-Methyl-3-phenylpyridinium iodide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidation products depending on the reagents and conditions used.

    Reduction: It can be reduced using appropriate reducing agents to yield different reduced forms.

    Substitution: The iodide ion can be substituted with other nucleophiles in the presence of suitable catalysts and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The major products formed from these reactions vary based on the specific conditions and reagents employed.

Scientific Research Applications

1-Methyl-3-phenylpyridinium iodide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-3-phenylpyridinium iodide involves its interaction with molecular targets and pathways within cells. It is known to interfere with oxidative phosphorylation in mitochondria by inhibiting complex I, leading to the depletion of ATP and eventual cell death . This mechanism is particularly relevant in the context of its neurotoxic effects, which have been studied extensively in relation to Parkinson’s disease.

Comparison with Similar Compounds

1-Methyl-3-phenylpyridinium iodide can be compared with other similar compounds, such as:

These compounds share some chemical properties but differ in their specific applications and effects, highlighting the uniqueness of this compound in various research contexts.

Properties

CAS No.

60684-91-5

Molecular Formula

C12H12IN

Molecular Weight

297.13 g/mol

IUPAC Name

1-methyl-3-phenylpyridin-1-ium;iodide

InChI

InChI=1S/C12H12N.HI/c1-13-9-5-8-12(10-13)11-6-3-2-4-7-11;/h2-10H,1H3;1H/q+1;/p-1

InChI Key

ADDNGPBYPGPFDX-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=CC=CC(=C1)C2=CC=CC=C2.[I-]

Origin of Product

United States

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